Manozodil - 77528-67-7

Manozodil

Catalog Number: EVT-433292
CAS Number: 77528-67-7
Molecular Formula: C10H16N2S
Molecular Weight: 196.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of manozodil typically involves the following steps:

  1. Starting Materials: The synthesis begins with piperidine derivatives and pyrimidine compounds.
  2. Reactions: Key reactions include nucleophilic substitutions and oxidation processes. The formation of the piperidino-pyrimidine structure is crucial.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

The detailed synthetic pathway remains proprietary and specific methodologies may vary among different research groups or pharmaceutical companies.

Chemical Reactions Analysis

Reactions and Technical Details

Manozodil undergoes several chemical reactions that are pivotal for its pharmacological activity:

  1. Sulfation: The conversion of manozodil to its active form, minoxidil sulfate, occurs via sulfotransferase enzymes in hair follicles.
  2. Hydroxylation: This reaction can modify the compound's pharmacokinetic properties, influencing absorption and efficacy.
  3. Conjugation: Manozodil may also undergo conjugation reactions leading to various metabolites that can affect its therapeutic outcomes.

These reactions are critical for understanding how manozodil functions at a biochemical level.

Mechanism of Action

Process and Data

The mechanism of action for manozodil primarily involves:

  • Potassium Channel Opening: Similar to minoxidil, manozodil acts as an agonist for adenosine triphosphate-sensitive potassium channels. This action leads to hyperpolarization of smooth muscle cells, promoting vasodilation .
  • Hair Follicle Stimulation: By enhancing blood flow to hair follicles, manozodil stimulates the transition from the telogen (resting) phase to the anagen (growth) phase of hair growth cycles .
  • Cell Proliferation: Studies suggest that manozodil may enhance cellular DNA synthesis in dermal papilla cells, further supporting hair regrowth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Manozodil exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol; this property aids in its formulation for topical applications.
  • Stability: Stability under varying pH levels is crucial for maintaining efficacy during storage and application.

Relevant data regarding these properties can guide formulation scientists in developing effective delivery systems for topical use.

Applications

Scientific Uses

Manozodil is primarily utilized in dermatology for:

  • Hair Loss Treatments: It is effective in treating androgenetic alopecia by promoting hair regrowth through enhanced follicular activity.
  • Research Applications: Ongoing studies are exploring its potential in treating other conditions related to vascular health due to its vasodilatory effects.
Introduction to Minoxidil in Pharmacological Research

Historical Evolution of Minoxidil as a Dual-Action Compound

Minoxidil (C₉H₁₅N₅O) emerged from an unexpected pharmaceutical trajectory, beginning as a failed gastrointestinal agent in the 1950s. Researchers at Upjohn initially investigated N,N-diallylmelamine (DAM) for ulcer treatment but discovered potent antihypertensive effects in canine models instead [9] [10]. This led to the synthesis of over 200 derivatives, culminating in minoxidil (initially designated U-10858), a piperidinopyrimidine-oxide derivative optimized for vasodilatory potency [5] [7].

During Phase III hypertension trials (1971–1972), clinicians observed a consistent, unexpected phenomenon: 60–80% of patients developed generalized hypertrichosis, including regrowth of terminal hairs in androgenetic alopecia-affected scalp regions [7] [10]. This side effect, initially deemed a liability, became the catalyst for therapeutic repurposing. A pivotal 1980 New England Journal of Medicine case report documented complete vertex hair regrowth in a hypertensive patient, triggering widespread public demand [7]. Upjohn's subsequent translational strategy involved:

  • Formulation Shift: Developing a topical solution (2–5%) to minimize systemic effects while targeting follicular delivery via propylene glycol vehicles [3] [8].
  • Preclinical Validation: Landmark studies on stump-tailed macaques (Macaca arctoides) demonstrated minoxidil-induced conversion of vellus follicles to terminal hairs and prolonged anagen phase [7] [8].
  • Clinical Acceleration: Despite FDA cautions against premature claims, multicenter trials with 2,200 subjects confirmed hair regrowth in 76% of participants, leading to 1988 approval of 2% topical minoxidil (Rogaine®) for androgenetic alopecia [10].

Table 1: Key Milestones in Minoxidil’s Dual-Action Development

YearDevelopment PhaseSignificant EventReference
1963DiscoveryDAM metabolite DAMN-O shows hypotension in dogs; withdrawn due to atrial lesions [5]
1971Clinical EmergenceOral minoxidil emergency use for hypertension; hypertrichosis observed in >60% of patients [7]
1980Mechanistic InsightNEJM case report links minoxidil to hair regrowth; Upjohn initiates alopecia R&D [10]
1986Formulation Innovation5% topical solution outperforms 2% in multicenter trials for terminal hair density [8]
1988Regulatory LandmarkFDA approves Rogaine® 2% solution for androgenetic alopecia [10]

Academic Significance of Mechanistic and Translational Studies

The unresolved mechanism of minoxidil’s hair growth effects has sustained decades of multidisciplinary research. Core discoveries include:

  • Metabolic Activation: Scalp sulfotransferase enzymes (SULT1A1) convert minoxidil to active minoxidil sulfate. Genetic variability in SULT1A1 expression correlates with treatment response heterogeneity [1] [8].
  • Follicular Cell Dynamics: Minoxidil shortens telogen phase duration from 20 days to 1–2 days in murine models and extends anagen via β-catenin pathway activation in dermal papilla cells [8].
  • Vasogenic Signaling: Potassium channel (KATP) opening induces perifollicular vasodilation and upregulates VEGF expression by 6-fold, enhancing microvascular supply [1] [8].
  • Prostaglandin Modulation: Minoxidil stimulates prostaglandin-endoperoxide synthase-1 (PTGES), increasing prostaglandin E2 (PGE2) – a key mediator of follicle proliferation and anagen maintenance [3] [8].

Table 2: Molecular Targets and Research Models in Minoxidil Mechanistic Studies

Target/PathwayBiological EffectResearch ModelKey Finding
Sulfotransferase (SULT1A1)Minoxidil → Minoxidil sulfate activationHuman follicular biopsies85% enzyme activity variance predicts clinical response
KATP channelsMembrane hyperpolarizationHuman DP cells in vitroKir6/SUR2 binding triggers VEGF mRNA synthesis
β-catenin pathwayAnagen prolongationMurine vibrissae follicles3.5-fold increase in anagen duration vs. controls
VEGF inductionAngiogenesisMacaque scalp microvasculaturePerifollicular capillary density increased by 40–60%

Translational research paradigms illustrate minoxidil’s role in bridging bench-to-bedside gaps:

  • T1 Translation: Preclinical follicle biology studies informed clinical trial designs. For example, minoxidil’s in vitro stimulation of DNA synthesis in dermal papilla cells (1987) validated hair-count endpoints in human trials [7] [8].
  • Reverse Translation: Clinical observations of variable treatment efficacy prompted basic research into sulfotransferase pharmacogenomics, revealing single-nucleotide polymorphisms (SNPs) as modulators of minoxidil sulfation capacity [1].
  • T2/T3 Integration: Population-based studies on adherence patterns (e.g., foam formulations improving compliance) fed back into basic research on topical delivery enhancers [8] [10].

Table 3: Minoxidil’s Role in Translational Research Pathways

Translational StageDefinitionMinoxidil Example
T1 ResearchBasic science → Clinical applicationFollicular KATP channel discovery → Topical formulations
T2 ResearchClinical efficacy → Best practicesMulticenter trials → OTC approval and treatment guidelines
T3 ResearchPractice-based insights → Basic science questionsVariable patient response → Sulfotransferase genotyping

Minoxidil remains a paradigm for drug repurposing, demonstrating how observational pharmacology can redirect compound development. Its ongoing scientific value lies in unresolved questions – particularly the interplay between vasodilation, growth factor induction, and Wnt/β-catenin signaling – making it a persistent model for probing follicular neogenesis mechanisms [1] [8].

Properties

CAS Number

77528-67-7

Product Name

Manozodil

IUPAC Name

N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

InChI

InChI=1S/C10H16N2S/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7/h8,11H,3-6H2,1-2H3

InChI Key

OFSPYMGCSOTXQN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)CCC(C2)CNC

Canonical SMILES

CC1=NC2=C(S1)CCC(C2)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.